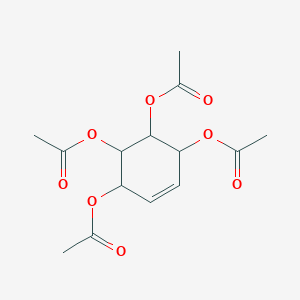
(R)-Benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato es un compuesto químico con un peso molecular de 208.64 g/mol. Es conocido por sus aplicaciones en diversos campos de la investigación científica, incluyendo química, biología y medicina. El compuesto se caracteriza por su estructura única, que incluye un anillo piperidinilo y un grupo amino, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato generalmente implica la reacción de 2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo con ácido clorhídrico. La reacción se lleva a cabo bajo condiciones controladas para garantizar la pureza y el rendimiento del producto final. El proceso puede implicar varios pasos, incluyendo la protección y desprotección de grupos funcionales, así como técnicas de purificación como la recristalización y la cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de (R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato se escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto puede implicar el uso de reactores de flujo continuo, equipos de síntesis automatizados y métodos de purificación avanzados para garantizar la consistencia y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Sustitución: El grupo amino en el compuesto puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de (R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y alcoholes. Las reacciones generalmente se llevan a cabo en condiciones de suaves a moderadas, con un control cuidadoso de la temperatura, el pH y el tiempo de reacción para lograr los productos deseados.
Principales productos formados
Los principales productos formados a partir de las reacciones de (R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato incluyen varias piperidinas sustituidas, derivados oxo y aminas reducidas. Estos productos son intermedios valiosos en la síntesis de productos farmacéuticos, agroquímicos y otros productos químicos finos.
Aplicaciones Científicas De Investigación
(R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina: Sirve como intermedio en la síntesis de fármacos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de (R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede actuar como un inhibidor o un activador de reacciones enzimáticas, dependiendo de su estructura y la naturaleza del objetivo. Las vías involucradas en su mecanismo de acción incluyen la unión a sitios activos, la alteración de la conformación enzimática y la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos similares
- (S)-2-(3-amino-2-oxopiperidin-1-il)acetato de etilo clorhidrato
- Ácido 2-(3-amino-2-oxopiperidin-1-il)acético clorhidrato
Unicidad
(R)-2-(3-amino-2-oxopiperidin-1-il)acetato de bencilo clorhidrato es único debido a su estereoquímica específica y grupos funcionales, que confieren reactividad y actividad biológica distintas. En comparación con compuestos similares, ofrece ventajas en términos de selectividad y potencia en diversas aplicaciones, lo que lo convierte en una herramienta valiosa en la investigación científica y los procesos industriales.
Propiedades
Fórmula molecular |
C14H19ClN2O3 |
|---|---|
Peso molecular |
298.76 g/mol |
Nombre IUPAC |
benzyl 2-(3-amino-2-oxopiperidin-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H |
Clave InChI |
CCYRPQFFIQSESZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)




![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)


![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)

